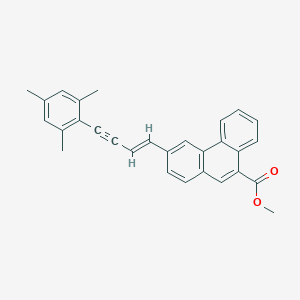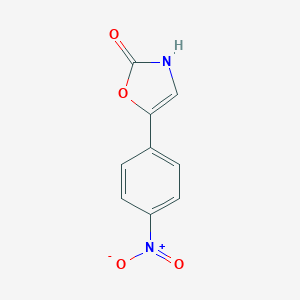
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one is an organic compound that belongs to the class of oxazoles It features a nitrophenyl group attached to the oxazole ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one typically involves the reaction of 4-nitrobenzoyl chloride with glycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions generally include:
- Temperature: 10-40°C
- Solvent: Tetrahydrofuran (THF)
- Reaction Time: 1-2 hours with constant stirring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The oxazole ring can undergo oxidation under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium phenoxide or diphenoxide in dimethylformamide (DMF) solution.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Aminophenyl Oxazole: Formed by the reduction of the nitro group.
Substituted Oxazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Nitrophenyl)-2,8-dithioxo-5,7,8,9-tetrahydro-2H-pyrano[2,3-d:6,5-d’]dipyrimidine-4,6(1H,3H)-dione
- 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin
Uniqueness
5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one is unique due to its specific structure, which combines the properties of the nitrophenyl group and the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15g/mol |
IUPAC Name |
5-(4-nitrophenyl)-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C9H6N2O4/c12-9-10-5-8(15-9)6-1-3-7(4-2-6)11(13)14/h1-5H,(H,10,12) |
InChI Key |
SEHUDHVEXGRFKF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CNC(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,5-Trimethyl-2-[2-(2-vinylphenyl)vinyl]benzene](/img/structure/B371713.png)
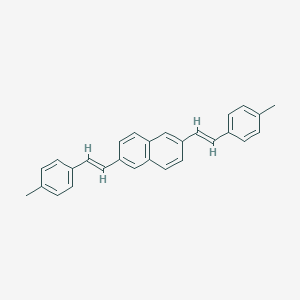
![1-[2-(4-Methylphenyl)vinyl]-2-[2-phenyl-1-(trifluoromethyl)vinyl]benzene](/img/structure/B371715.png)

![1-[2-(4-Methoxyphenyl)vinyl]-2-methylbenzene](/img/structure/B371718.png)
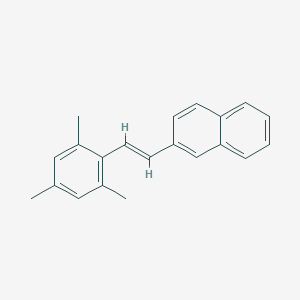
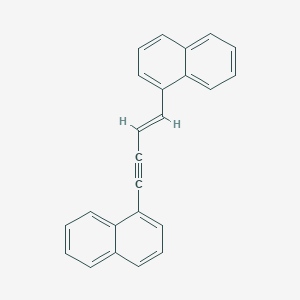
![2-[2-(3,5-Dimethylphenyl)vinyl]naphthalene](/img/structure/B371722.png)
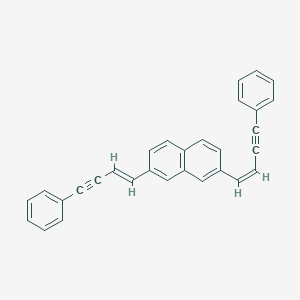
![2-Bromobenzo[c]phenanthrene](/img/structure/B371728.png)

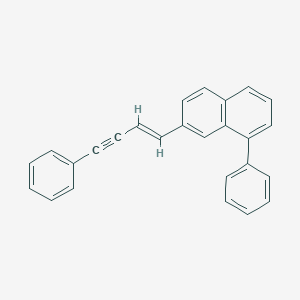
![1-[2-(2-Phenylvinyl)phenyl]ethanone](/img/structure/B371733.png)
